N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide
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Overview
Description
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide is a chemical compound with a unique structure that includes an indane moiety and a hydroxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide typically involves the reaction of 2,6-dimethylindan-1-amine with 2-bromoacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the bromoacetamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The indane moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide exerts its effects involves interaction with specific molecular targets. The hydroxyacetamide group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indane moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-2,6-dimethyl-1H-inden-1-yl)-acetamide
- N-(2,6-dimethyl-1H-inden-1-yl)-2-hydroxyacetamide
- N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-acetamide
Uniqueness
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide is unique due to the presence of both the hydroxyacetamide group and the indane moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-3-4-10-6-9(2)13(11(10)5-8)14-12(16)7-15/h3-5,9,13,15H,6-7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVMCRROWZKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)CO)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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